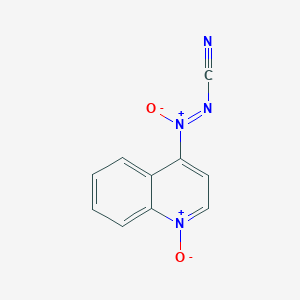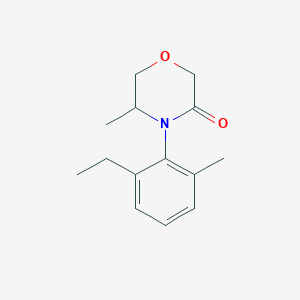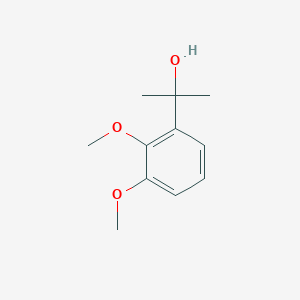
2-(2,3-Dimethoxyphenyl)propan-2-ol
Übersicht
Beschreibung
2-(2,3-Dimethoxyphenyl)propan-2-ol is a chemical compound that features prominently in various chemical studies due to its unique structure and potential applications. While direct studies on this exact compound are limited, related research provides insights into similar compounds, offering a proxy understanding of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds similar to 2-(2,3-Dimethoxyphenyl)propan-2-ol often involves asymmetric reactions, key among them being asymmetric dihydroxylation. For instance, the asymmetric synthesis of a related neolignan utilizes AD-mix-β for preparing chiral threo-glycerol derivatives, highlighting a method that could potentially apply to the synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol (Ding et al., 2011).
Molecular Structure Analysis
Studies on similar compounds have employed techniques like FT-IR, FT-Raman, and single-crystal X-ray diffraction for structure characterization. For example, a compound with a close structure was analyzed through these methods, providing insights into its molecular geometry and confirming its crystal system, which may offer parallels to understanding 2-(2,3-Dimethoxyphenyl)propan-2-ol's structure (Kumar et al., 2016).
Chemical Reactions and Properties
The reactivity and interaction patterns of compounds structurally akin to 2-(2,3-Dimethoxyphenyl)propan-2-ol, such as their ability to form hydrogen bonds and undergo specific reactions, are pivotal. For instance, the conformational analysis of related derivatives in different environments reveals substantial interactions like hydrogen bonding, which plays a crucial role in determining the compound's chemical behavior (Nitek et al., 2020).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline form, can be inferred from related studies. For instance, the synthesis and characterization of closely related compounds provide valuable data on their crystalline structure and stability, which are essential for understanding 2-(2,3-Dimethoxyphenyl)propan-2-ol's physical characteristics (Salian et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are crucial. For example, the study of beta-adrenoceptor blocking agents, including derivatives with structural similarities, provides insights into the chemical properties that could be relevant to 2-(2,3-Dimethoxyphenyl)propan-2-ol, highlighting its interaction with biological receptors (Rzeszotarski et al., 1979).
Wissenschaftliche Forschungsanwendungen
3. Antiseptic Applications
- Summary of Application : Propan-2-ol, a compound structurally similar to “2-(2,3-Dimethoxyphenyl)propan-2-ol”, is used as an antiseptic. It has bactericidal activity at 70% and is effective against C. albicans at 50% in 5 min .
- Methods of Application : Propan-2-ol is applied directly to the skin or surfaces as a disinfectant. It is also used in hand sanitizers and other hygiene products .
4. Biocidal Applications
- Summary of Application : Propan-2-ol is used as a biocidal active substance. It affects the cell membrane causing alteration of membrane fluidity and leakage, enters the cytoplasm and destroys the inner structure of the cell molecules and of the cytoplasm’s proteins .
- Methods of Application : Propan-2-ol is used in various products including disinfectants, pest control products, and hand sanitizers .
- Results : Propan-2-ol has been found to be effective in controlling the growth of various microorganisms .
5. Chemical Reductions
- Summary of Application : Propan-2-ol is often used as both solvent and hydride source in the Meerwein-Ponndorf-Verley reduction and other transfer hydrogenation reactions .
- Methods of Application : In these reactions, propan-2-ol is used as a reducing agent to convert carbonyl compounds to alcohols .
- Results : The use of propan-2-ol in these reactions has been found to be effective and efficient .
6. Transaminase-Mediated Synthesis
- Summary of Application : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application : This process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- Results : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
7. Synthesis of Novel Benzamides
- Summary of Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The compounds were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
8. Preparation of Pharmaceutical Intermediate
- Summary of Application : A new process has been developed for the preparation of 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one, a pharmaceutical intermediate, which can be used for the preparation of an active pharmaceutical ingredient .
- Methods of Application : The process starts from a compound of the general formula (II) and subjects the thus-obtained compound of the general formula (IV) to hydrolysis .
- Results : The compound of the formula (I) is a pharmaceutical intermediate, which can be used for the preparation of an active pharmaceutical ingredient .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHYYRNYYWZERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303637 | |
| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxyphenyl)propan-2-ol | |
CAS RN |
153390-68-2 | |
| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



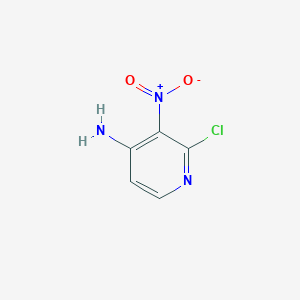
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)
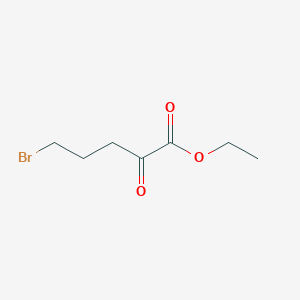
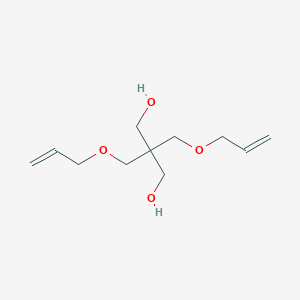
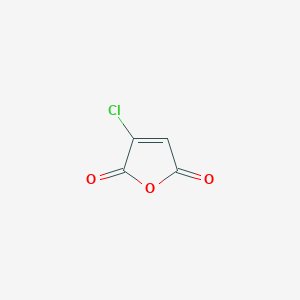

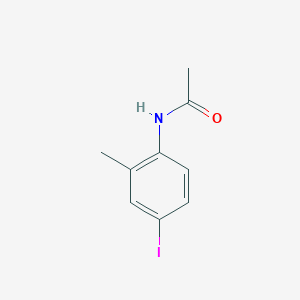
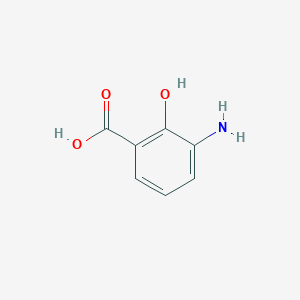
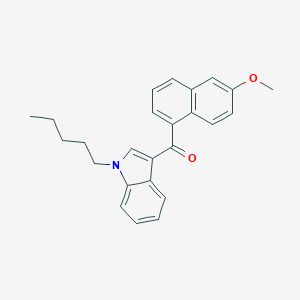
![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)
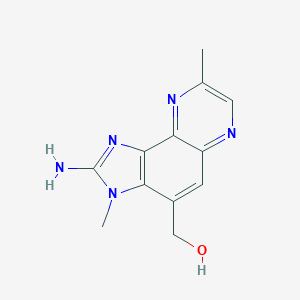
![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)
